Sulfamethoxazole-cysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

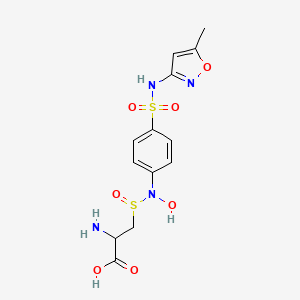

Sulfamethoxazole-cysteine is a compound that combines sulfamethoxazole, a sulfonamide antibiotic, with cysteine, an amino acid. Sulfamethoxazole is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, while cysteine is involved in various metabolic processes and has antioxidant properties. The combination of these two molecules can potentially enhance the therapeutic effects and reduce side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamethoxazole-cysteine typically involves the conjugation of sulfamethoxazole with cysteine through a series of chemical reactions. One common method is to activate the carboxyl group of sulfamethoxazole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and then react it with the amino group of cysteine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include precise control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is typically purified using techniques like crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Metabolite Formation Leading to Cysteine Reactivity

SMX is metabolized via cytochrome P450 enzymes (CYP2C9) and myeloperoxidase (MPO) to form sulfamethoxazole hydroxylamine (SMX-NHOH) , which auto-oxidizes to the highly reactive nitroso metabolite (SMX-NO) . SMX-NO (mass: 267 amu) is electrophilic and targets nucleophilic cysteine thiols (-SH) in proteins and peptides .

Adduct Formation Pathways

-

Semimercaptal Intermediate : SMX-NO reacts with cysteine thiols to form a labile semimercaptal (N-hydroxysulfenamide) conjugate, which rapidly rearranges into a stable sulfinamide (mass increment: +267 amu) .

-

Oxidation Products : Further oxidation yields N-hydroxysulfinamide (+283 amu) and N-hydroxysulfonamide (+299 amu) adducts, detected in human glutathione S-transferase pi (GSTP) and serum albumin (HSA) .

-

Tautomeric Stabilization : Cysteine’s amine-enol equilibrium enhances nucleophilicity, facilitating SNAr (nucleophilic aromatic substitution) reactions with SMX derivatives .

Key Reaction Steps

-

Thiolate Attack : Cysteine’s deprotonated thiolate (S⁻) attacks the electrophilic nitroso group of SMX-NO.

-

Rearrangement : The initial adduct undergoes rapid tautomerization or oxidation.

-

Stabilization : Hydrogen bonding with aqueous solvents stabilizes intermediates .

Model Systems

Biological Implications

-

Haptenation : Cysteine adducts on HSA and GSTP act as haptens, triggering immune responses in susceptible individuals .

-

Covalent Binding Kinetics :

Comparative Reactivity in Biological Matrices

| Nucleophile | Reaction Rate (k, M⁻¹s⁻¹) | Primary Adduct | pH Dependence |

|---|---|---|---|

| Cysteine | 2.1 × 10³ | Sulfinamide | 7.4–8.0 |

| Glutathione | 3.8 × 10³ | Sulfinamide | 7.0–7.5 |

Scientific Research Applications

Sulfamethoxazole-cysteine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of sulfonamides and amino acids.

Biology: Investigated for its potential to modulate oxidative stress and enhance cellular antioxidant defenses.

Medicine: Explored for its antibacterial properties and potential to reduce side effects associated with sulfamethoxazole alone.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of sulfamethoxazole-cysteine involves the inhibition of bacterial folic acid synthesis by sulfamethoxazole, which prevents the formation of nucleic acids and proteins necessary for bacterial growth. Cysteine, on the other hand, can enhance the antioxidant capacity of cells and protect against oxidative damage. The combination of these effects can lead to improved therapeutic outcomes and reduced toxicity.

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: A sulfonamide antibiotic used alone or in combination with trimethoprim.

Cysteine: An amino acid with antioxidant properties.

Sulfamethoxazole-trimethoprim: A combination antibiotic used to treat various bacterial infections.

Uniqueness

Sulfamethoxazole-cysteine is unique in that it combines the antibacterial properties of sulfamethoxazole with the antioxidant effects of cysteine. This dual action can potentially enhance the therapeutic efficacy and reduce the side effects associated with sulfamethoxazole alone. Additionally, the presence of cysteine may improve the bioavailability and stability of the compound.

Properties

Molecular Formula |

C13H16N4O7S2 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

2-amino-3-[hydroxy-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]sulfinamoyl]propanoic acid |

InChI |

InChI=1S/C13H16N4O7S2/c1-8-6-12(15-24-8)16-26(22,23)10-4-2-9(3-5-10)17(20)25(21)7-11(14)13(18)19/h2-6,11,20H,7,14H2,1H3,(H,15,16)(H,18,19) |

InChI Key |

HFPLSDFQQRUIBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(O)S(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.